

A Technical Guide to Methyl 2-(4-methoxyphenyl)acetate: Synthesis, Properties, and Applications

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Compound of Interest

Compound Name: Methyl 4-methoxyphenylacetate

Cat. No.: B1582647

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Abstract

Methyl 2-(4-methoxyphenyl)acetate, a key ester derivative of 4-methoxyphenylacetic acid, serves as a versatile intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). This technical guide provides an in-depth analysis of its chemical identity, physicochemical properties, and established synthesis protocols. Emphasis is placed on the mechanistic rationale behind the widely used Fischer esterification method, including a detailed, field-tested laboratory procedure. Furthermore, this document explores the compound's applications in medicinal chemistry, particularly as a precursor to bioactive flavonoid structures, and outlines critical safety and handling protocols for laboratory and industrial settings.

Chemical Identity and Nomenclature

Methyl 2-(4-methoxyphenyl)acetate is an aromatic ester characterized by a methyl acetate group attached to a 4-methoxyphenyl moiety. Establishing a precise chemical identity is foundational for regulatory compliance, literature searches, and experimental reproducibility. The authoritative IUPAC name for this compound is methyl 2-(4-methoxyphenyl)acetate.^[1] It is also commonly referred to in literature and commercial catalogs as **Methyl 4-methoxyphenylacetate**, 4-Methoxyphenylacetic Acid Methyl Ester, and Methyl 4-methoxybenzeneacetate.^[1]

Key identifiers are consolidated below:

Identifier	Value	Source
IUPAC Name	methyl 2-(4-methoxyphenyl)acetate	PubChem[1]
CAS Number	23786-14-3	Sigma-Aldrich[2]
Molecular Formula	C ₁₀ H ₁₂ O ₃	PubChem[1]
Molecular Weight	180.20 g/mol	Sigma-Aldrich[2]
Canonical SMILES	<chem>COC(=O)Cc1ccc(OC)cc1</chem>	PubChem[1]
InChIKey	ZQYLDVNTWDEAJI-UHFFFAOYSA-N	PubChem[1]
EC Number	245-886-1	Sigma-Aldrich[2]

Physicochemical and Spectroscopic Properties

The physical and spectral characteristics of a compound are critical for its purification, identification, and application. Methyl 2-(4-methoxyphenyl)acetate is a colorless to yellow-green liquid at room temperature.[3] It is soluble in common organic solvents such as alcohols, ethers, and esters.[4]

Table of Physicochemical Properties:

Property	Value	Conditions
Appearance	Clear colorless to yellow liquid	Ambient
Density	1.135 g/mL	at 25 °C[4]
Boiling Point	158 °C	at 19 mmHg[3][4]
Refractive Index	1.516	at 20 °C[3][4]
Flash Point	36 °C (96.8 °F)	Closed cup[2]
LogP	1.7	Estimated

Spectroscopic data are essential for structural confirmation. Reference spectra for Methyl 2-(4-methoxyphenyl)acetate are available in public databases, including ^1H NMR, ^{13}C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[1][5]

Synthesis: The Fischer-Speier Esterification

The most direct and common method for preparing Methyl 2-(4-methoxyphenyl)acetate is the Fischer-Speier esterification of its parent carboxylic acid, 4-methoxyphenylacetic acid, with methanol.[4][6] This acid-catalyzed reaction is a cornerstone of organic synthesis, valued for its use of readily available and inexpensive starting materials.

Mechanistic Rationale

The Fischer esterification is a reversible equilibrium-controlled process.[6] To achieve high yields, the equilibrium must be shifted toward the product side, typically by using a large excess of one reactant (usually the alcohol) or by removing water as it is formed.[6]

The acid catalyst (commonly H_2SO_4) plays a crucial role by protonating the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack by the weakly nucleophilic alcohol (methanol). The subsequent steps involve proton transfers and the elimination of a water molecule to form the stable ester product, regenerating the acid catalyst in the process.[6]

Caption: Mechanism of Fischer-Speier Esterification.

Laboratory-Scale Synthesis Protocol

This protocol is a self-validating system designed for high yield and purity. The causality for each step is explained to ensure researchers can adapt the procedure with a full understanding of the underlying chemistry.

Materials:

- 4-Methoxyphenylacetic acid
- Methanol (anhydrous, excess)
- Concentrated Sulfuric Acid (H_2SO_4)

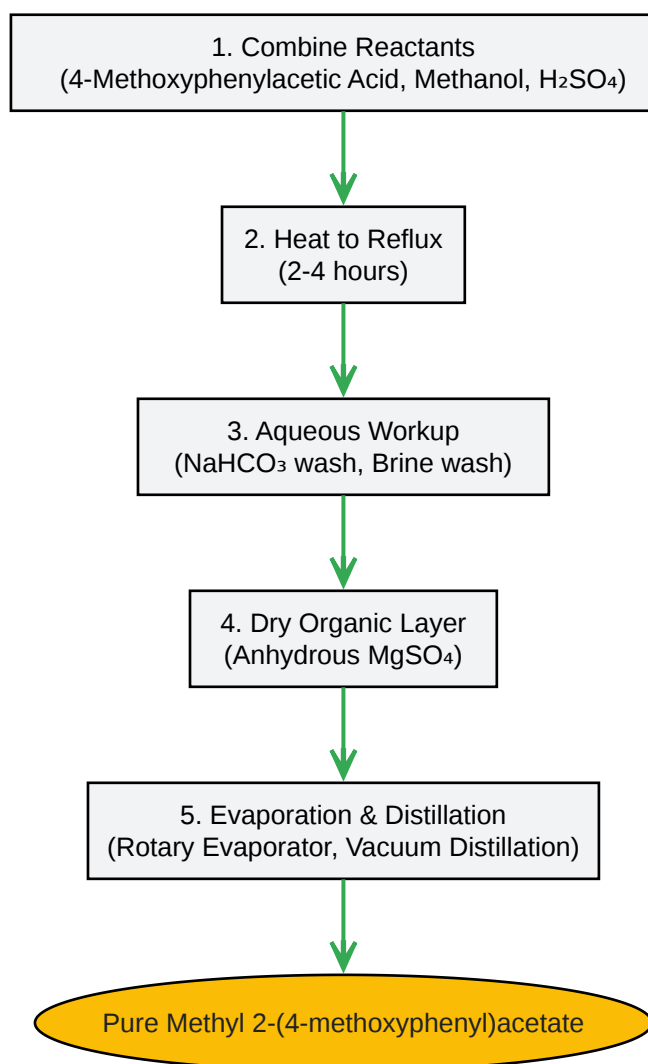
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Saturated Sodium Chloride (NaCl) solution (brine)
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)
- Diethyl ether or Ethyl acetate

Procedure:

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxyphenylacetic acid (1.0 eq). Add a significant excess of anhydrous methanol (10-20 eq), which acts as both the reactant and the solvent, driving the reaction equilibrium forward.
- **Catalyst Addition:** While stirring, slowly and cautiously add concentrated sulfuric acid (0.1-0.2 eq) to the mixture through the condenser. Causality: The strong acid is the catalyst required to activate the carboxylic acid.
- **Reflux:** Heat the reaction mixture to a gentle reflux (approx. 65°C for methanol) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Causality: Heating provides the necessary activation energy for the reaction. Refluxing prevents the loss of the volatile methanol solvent.
- **Quenching and Neutralization:** After cooling the mixture to room temperature, remove the bulk of the excess methanol using a rotary evaporator. Dilute the residue with diethyl ether or ethyl acetate and transfer to a separatory funnel. Carefully wash the organic layer with a saturated NaHCO_3 solution until effervescence ceases. Causality: The bicarbonate base neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid, converting them into water-soluble salts.
- **Aqueous Wash:** Wash the organic layer with water, followed by a wash with saturated brine. Causality: The brine wash helps to break any emulsions and removes the bulk of the dissolved water from the organic phase.
- **Drying:** Dry the isolated organic layer over anhydrous MgSO_4 or Na_2SO_4 , then filter to remove the drying agent. Causality: This step removes trace amounts of water, which is

critical before solvent evaporation to obtain a pure product.

- Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. For high-purity applications, the resulting oil can be purified via vacuum distillation.[7][8]



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Caption: General workflow for the synthesis of Methyl 2-(4-methoxyphenyl)acetate.

Applications in Research and Drug Development

Methyl 2-(4-methoxyphenyl)acetate is primarily utilized as a building block in multi-step organic syntheses. Its parent acid, 4-methoxyphenylacetic acid, is a known intermediate in the

synthesis of pharmaceuticals like the antidepressant Venlafaxine and the cardiovascular drug Gegenin.[9]

A specific, documented application for the methyl ester is its use in the synthesis of 7,8-dihydroxy-2-(4'-hydroxybenzyl)-4H-1-benzopyran-4-one, a compound belonging to the flavonoid family.[10] Flavonoids are extensively studied for their wide range of biological activities, including antioxidant and enzyme-inhibiting properties. In this context, Methyl 2-(4-methoxyphenyl)acetate serves as a key precursor for constructing part of the final bioactive scaffold.

Furthermore, some studies have indicated that Methyl 2-(4-methoxyphenyl)acetate itself has an affinity for the estrogen receptor, suggesting potential for its use as a scaffold in developing estrogen receptor modulators.

Safety, Handling, and Storage

As a flammable liquid, Methyl 2-(4-methoxyphenyl)acetate requires careful handling to prevent ignition.[1][2] All work should be conducted in a well-ventilated chemical fume hood, away from open flames and sparks.[4][11]

Personal Protective Equipment (PPE):

- Eye Protection: Chemical splash-resistant safety glasses or goggles are mandatory.[11]
- Hand Protection: Wear suitable chemical-resistant gloves.[11]
- Skin Protection: A lab coat should be worn. Avoid contact with skin.[4][11]

Handling and Storage:

- Store in a tightly closed container in a cool, dry, and well-ventilated area.[11]
- Keep away from sources of ignition.[4]
- In case of skin contact, flush immediately with plenty of water.[11] If eye contact occurs, rinse cautiously with water for several minutes.[11]

Disposal should be carried out in accordance with local, state, and federal regulations for chemical waste.^[11]

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